molecular formula C13H24N2O6S B3306666 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide CAS No. 929047-24-5

3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide

Cat. No.: B3306666
CAS No.: 929047-24-5
M. Wt: 336.41 g/mol
InChI Key: KNUXIZKJOXRUOI-UHFFFAOYSA-N
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Description

3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide is a complex organic compound with a unique structure It is characterized by the presence of a thiomorpholine ring, a carboxylic acid group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide typically involves multiple steps. One common method includes the reaction of thiomorpholine with a carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-throughput screening techniques can also aid in optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-3-carboxylic acid: Shares the thiomorpholine ring structure but lacks the additional functional groups.

    4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-thiomorpholine: Similar structure but without the carboxylic acid group.

Uniqueness

3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,1-dioxo-1,4-thiazinane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6S/c1-13(2,3)21-12(17)14-5-6-15-7-8-22(18,19)9-10(15)11(16)20-4/h10H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUXIZKJOXRUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCS(=O)(=O)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108785
Record name 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929047-24-5
Record name 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929047-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-thiomorpholinecarboxylate 1,1-dioxide (D16; 1.08 g, 5.6 mmol) in 14 ml of anhydrous 1,2-dichloroethane was added N-boc-2-aminoacetaldehyde (1.1 g, 6.7 mmol) and acetic acid (0.316 ml, 5.6 mmol). After 30 min. sodium triacetoxyborohydride (1.78 g, 8.4 mmol) was added and the solution stirred at room temperature. Additional aliquots of N-boc-2-aminoacetaldehyde and sodium triacetoxyborohydride (1.0 g, 4.7 mmol) were added and the reaction continued overnight. The solvent was removed under reduced pressure and the residue was purified by SCX column, followed by chromatography (silica, cyclohexane:ethyl acetate 70:30 to 1:1) and again SCX, to give 295 mg of the target compound.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.316 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide
Reactant of Route 2
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide
Reactant of Route 4
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide
Reactant of Route 6
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide

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